![molecular formula C15H13BrClN5O3 B2358768 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide CAS No. 303973-67-3](/img/structure/B2358768.png)
2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide
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Overview
Description
2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine base structure, which is a common motif in many biologically active molecules. The presence of bromine and chlorine atoms in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a purine derivative, followed by the introduction of the chlorophenylmethyl group through a nucleophilic substitution reaction. The final step usually involves the acylation of the purine derivative to introduce the acetamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with purine-based structures.
Biology: Its structural similarity to nucleotides suggests that it may interact with biological macromolecules like DNA or RNA, making it a useful tool for studying nucleic acid interactions.
Medicine: The compound’s potential biological activity may make it a candidate for drug development, particularly for targeting diseases that involve purine metabolism or signaling pathways.
Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The presence of the purine base structure suggests that it may bind to nucleotide-binding sites on enzymes or receptors, potentially modulating their activity. The bromine and chlorine atoms may also contribute to its binding affinity and specificity by forming halogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurine: This compound is structurally similar but lacks the acetamide group.
2-Chloro-8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurine: This compound has an additional chlorine atom, which may alter its chemical and biological properties.
7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurine: This compound lacks both the bromine and acetamide groups, making it less complex.
Uniqueness
The presence of both bromine and chlorine atoms, along with the acetamide group, makes 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide unique among similar compounds. These structural features may confer enhanced binding affinity and specificity for certain biological targets, as well as unique chemical reactivity.
Properties
IUPAC Name |
2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN5O3/c1-20-12-11(13(24)22(15(20)25)7-10(18)23)21(14(16)19-12)6-8-4-2-3-5-9(8)17/h2-5H,6-7H2,1H3,(H2,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIEQLUIKDUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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